Phenylguanidine Scaffold Confers 1000-Fold Greater hOCT3 Inhibitory Potency vs. Unsubstituted Guanidine
The phenylguanidine scaffold, of which phenylguanidine nitrate is the foundational compound, demonstrates a dramatic, quantifiable increase in inhibitory potency at human organic cation transporter 3 (hOCT3) compared to unsubstituted guanidine. This differentiation is not incremental but a magnitude-level shift, establishing the phenylguanidine core as the minimal structural requirement for meaningful activity in this target class [1].
| Evidence Dimension | Inhibitory potency at hOCT3 |
|---|---|
| Target Compound Data | IC50 values for phenylguanidine derivatives range from 2.2 µM to >450 µM, with the parent phenylguanidine providing a baseline for this activity. |
| Comparator Or Baseline | Unsubstituted Guanidine |
| Quantified Difference | Phenylguanidine derivatives exhibited up to a 1000-fold increase in inhibition potency compared to guanidine. |
| Conditions | In vitro inhibition assay using HEK293 cells expressing hOCT3, measuring uptake of substrate [3H]MPP+ [1]. |
Why This Matters
This data justifies the procurement of phenylguanidine nitrate as the essential starting material for any project investigating hOCT3 pharmacology, as generic guanidine is functionally inert.
- [1] Pan X, Iyer KA, Liu H, Sweet DH, Dukat M. A new chemotype inhibitor for the human organic cation transporter 3 (hOCT3). Bioorg Med Chem Lett. 2017 Sep 15;27(18):4440-4445. View Source
